

Spectroscopic and Structural Characterization of H-Met-Lys-OH: A Technical Guide

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Compound of Interest		
Compound Name:	H-Met-Lys-OH	
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This technical guide provides a comprehensive overview of the spectroscopic data for the tripeptide **H-Met-Lys-OH** (Methionyl-Lysyl-Hydroxide). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties. This guide also outlines detailed experimental protocols for acquiring such data and includes a conceptual workflow for the spectroscopic analysis of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **H-Met-Lys-OH** in an aqueous solvent such as D₂O. These predictions are based on the known chemical shifts of the constituent amino acids, methionine and lysine, and typical values observed for peptide backbone and side-chain atoms. Actual experimental values may vary depending on factors such as pH, temperature, and solvent conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for **H-Met-Lys-OH** in D₂O



Atom	Methionine Residue (ppm)	Lysine Residue (ppm)
α-СН	4.2 - 4.5	4.1 - 4.4
β-CH ₂	1.9 - 2.2	1.6 - 1.9
y-CH ₂	2.5 - 2.8	1.3 - 1.6
δ-CH ₂	-	1.6 - 1.9
ε-CH ₂	-	2.9 - 3.2
S-CH₃	2.0 - 2.3	-
Amide NH	8.0 - 8.5 (in H ₂ O/D ₂ O mixtures)	7.8 - 8.3 (in H ₂ O/D ₂ O mixtures)
ε-NH ₃ +	-	7.5 - 8.0 (in H ₂ O/D ₂ O mixtures)

Table 2: Predicted ¹³C NMR Chemical Shifts for H-Met-Lys-OH in D₂O

Atom	Methionine Residue (ppm)	Lysine Residue (ppm)
Carbonyl (C=O)	172 - 176	173 - 177
α-С	53 - 56	54 - 57
β-С	30 - 33	30 - 33
у-С	31 - 34	22 - 25
δ-C	-	27 - 30
ε-C	-	40 - 43
S-CH₃	15 - 18	-

A standard protocol for acquiring NMR spectra of **H-Met-Lys-OH** is as follows:

• Sample Preparation: Dissolve approximately 1-5 mg of the lyophilized tripeptide in 500-600 μ L of a suitable deuterated solvent. Deuterium oxide (D₂O) is commonly used for peptides. For the observation of exchangeable amide protons, a solvent mixture of 90% H₂O and 10%

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D₂O is recommended.[1] The concentration of the peptide sample should ideally be between 1-5 mM.[2][3]

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- 1D ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Spectral Width: A spectral width of 12-16 ppm is typically sufficient.[4]
 - Acquisition Time: 2-4 seconds.[4]
 - Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.[4]
 - Temperature: Maintain a constant temperature, typically 298 K (25 °C).[4]
- 1D ¹³C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
 - Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (1024-4096) is required.[4]
 - Spectral Width: A spectral width of 200-250 ppm.[4]
 - Acquisition Time: 1-2 seconds.[4]
- 2D NMR Experiments: To unambiguously assign all proton and carbon signals and to obtain structural information, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. For larger peptides or detailed structural studies, NOESY (Nuclear Overhauser



Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information on through-space proton-proton proximities.

 Data Processing: The acquired data should be processed using appropriate software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts (e.g., to DSS or TSP).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **H-Met-Lys-OH** will be characterized by absorption bands arising from the amide bonds, the carboxylic acid group, the primary amine groups, and the alkyl and thioether moieties.

Table 3: Predicted Characteristic IR Absorption Bands for H-Met-Lys-OH

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
~3300	Amide A (N-H)	N-H stretch	Strong, broad
3000-3300	NH₃+	N-H stretch	Strong, broad
2850-2960	CH2, CH3	C-H stretch	Medium
~1730	Carboxylic Acid (COOH)	C=O stretch	Strong
~1650	Amide I	C=O stretch	Strong
~1550	Amide II	N-H bend, C-N stretch	Medium
1400-1450	COO-	C=O symmetric stretch	Medium
~1250	Amide III	C-N stretch, N-H bend	Medium
600-700	C-S	C-S stretch	Weak to Medium

The precise positions and shapes of these absorption bands can be influenced by factors such as hydrogen bonding and the physical state of the sample (solid or solution).[1]



Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a convenient method for obtaining the IR spectrum of a peptide.

- Sample Preparation: For solid-state analysis, a small amount of the lyophilized H-Met-Lys-OH powder is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
- Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory. The ATR
 crystal is typically made of diamond or zinc selenide.[1]
- Data Acquisition:
 - Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).
 - Sample Scan: Place the sample on the ATR crystal and collect the spectrum.
 - Spectral Range: A typical range for analysis is 4000 to 400 cm⁻¹.
 - Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
 - Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For peptides lacking aromatic amino acids, such as **H-Met-Lys-OH**, the primary absorption in the far-UV region arises from the peptide bonds.

Table 4: Predicted UV-Vis Absorption Maxima for H-Met-Lys-OH

Wavelength (λmax) (nm)	Chromophore	Electronic Transition
~190-220	Peptide Bond	$n \rightarrow \pi^*$ and $\pi \rightarrow \pi^*$



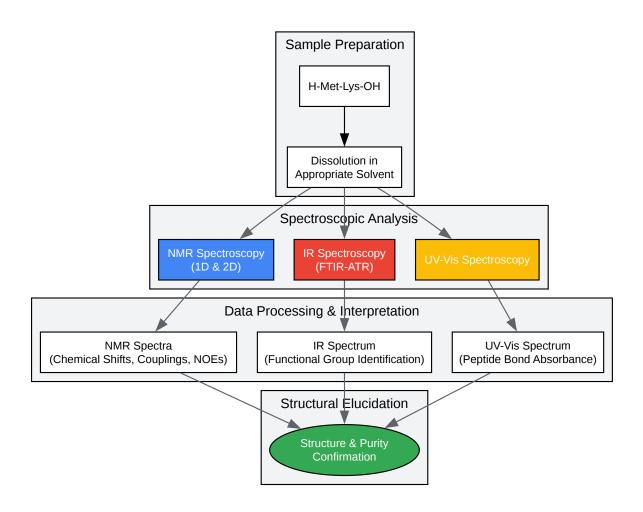
The thioether group in the methionine side chain may also contribute to a weak absorption band around 200-220 nm. The absence of aromatic residues (Tryptophan, Tyrosine, Phenylalanine) means there will be no significant absorbance in the near-UV region (250-300 nm).[5]

- Sample Preparation: Prepare a stock solution of H-Met-Lys-OH in a suitable buffer (e.g., phosphate buffer) or deionized water. The concentration should be such that the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Quartz cuvettes with a 1 cm path length are required for measurements in the far-UV region.[6]
- Data Acquisition:
 - Blank Measurement: Fill both the sample and reference cuvettes with the buffer or solvent used to dissolve the peptide and record a baseline.
 - Sample Measurement: Replace the buffer in the sample cuvette with the peptide solution and record the absorption spectrum.
 - Wavelength Range: Scan from approximately 190 nm to 400 nm.[5][6]
- Data Analysis: The resulting spectrum will show the absorbance as a function of wavelength.
 The wavelength of maximum absorbance (λmax) should be identified. The concentration of the peptide can be determined using the Beer-Lambert law if the molar extinction coefficient is known.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a peptide such as **H-Met-Lys-OH**.





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Caption: Workflow for the spectroscopic analysis of H-Met-Lys-OH.

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References

• 1. benchchem.com [benchchem.com]







- 2. Protein & Peptide NMR Spectroscopy: Practical Aspects [saromics.com]
- 3. nmr-bio.com [nmr-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 4.4. UV–Vis spectroscopy [bio-protocol.org]
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